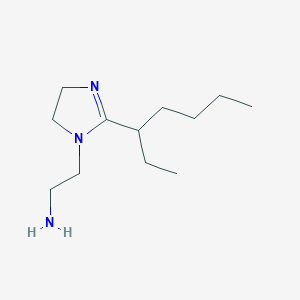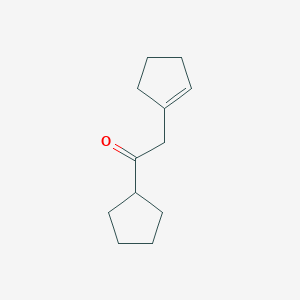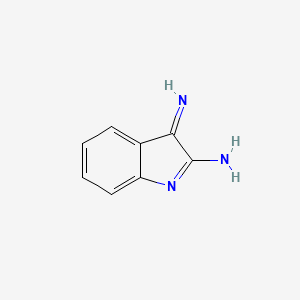![molecular formula C19H42N2O B14508942 1-[(2-Aminoethyl)amino]heptadecan-2-OL CAS No. 62745-88-4](/img/structure/B14508942.png)
1-[(2-Aminoethyl)amino]heptadecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)amino]heptadecan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long hydrocarbon chain with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]heptadecan-2-OL can be achieved through several methods:
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For example, the reaction of heptadecan-2-one with 2-aminoethylamine in the presence of a reducing agent like sodium cyanoborohydride can yield this compound.
Hydrogenation: Nitro compounds can be reduced to amines using hydrogen gas over a metal catalyst such as platinum or nickel. For instance, the reduction of a nitro-substituted heptadecan-2-OL can produce the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Aminoethyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over platinum (Pt) or nickel (Ni) catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated amines
Substitution: Formation of substituted amines or other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Aminoethyl)amino]heptadecan-2-OL depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Aminoethyl)amino]octadecan-2-OL: Similar structure with an additional carbon in the hydrocarbon chain.
1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar structure with one less carbon in the hydrocarbon chain.
Uniqueness
1-[(2-Aminoethyl)amino]heptadecan-2-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62745-88-4 |
|---|---|
Molekularformel |
C19H42N2O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)heptadecan-2-ol |
InChI |
InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)18-21-17-16-20/h19,21-22H,2-18,20H2,1H3 |
InChI-Schlüssel |
DXUARFBQTLNYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)

![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)


![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)


